1-(4-METHYLBENZENESULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
Description
1-(4-Methylbenzenesulfonyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a piperazine derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at the N1 position and a 2,3,4-trimethoxybenzyl substituent at the N4 position. This compound shares structural motifs with pharmaceuticals targeting neurological and oncological pathways, as seen in analogs like lomerizine (a cerebrovascular agent) and imatinib derivatives .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-16-5-8-18(9-6-16)29(24,25)23-13-11-22(12-14-23)15-17-7-10-19(26-2)21(28-4)20(17)27-3/h5-10H,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUZPKGXDBYTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZENESULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonyl chloride and 2,3,4-trimethoxybenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Procedure: The piperazine ring is introduced through nucleophilic substitution reactions, where the sulfonyl and benzyl groups are attached to the piperazine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLBENZENESULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-(4-METHYLBENZENESULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves:
Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Tosyl vs. Aryl/Acyl Groups
- Lomerizine Hydrochloride (1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride): Replaces the tosyl group with a bis(4-fluorophenyl)methyl moiety. This substitution increases molecular weight (541.46 g/mol vs. ~406.5 g/mol for the target compound) and enhances affinity for dopamine/serotonin transporters .
- Compound RA [3,4] (1-[(4-methylphenyl)methyl]-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine): Lacks the sulfonyl group entirely, instead incorporating a naphthyl-propenyl chain. This confers higher hydrophobicity (logP ~4.5) compared to the target compound’s estimated logP of ~3.2 .
Trimethoxybenzyl vs. Benzodioxole/Halogenated Benzyl Groups
- Compounds I–III (1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines): Feature a benzodioxole group instead of trimethoxybenzyl. The benzodioxole’s oxygen-rich structure enhances hydrogen-bonding interactions in crystal lattices but reduces metabolic stability compared to methoxy groups .
- 1-(3,4-Dichlorophenyl)-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine : Replaces trimethoxybenzyl with dichlorophenyl and bulky aryl groups, demonstrating stronger anti-inflammatory activity in rat models .
Physicochemical Properties
Key Research Findings
- Conformational Analysis : Piperazine rings in analogs adopt chair conformations, with substituents occupying equatorial positions to minimize steric strain. The target compound’s tosyl group may enforce a specific orientation for receptor binding .
- Yield Optimization : Tosyl-containing derivatives typically achieve moderate yields (40–65%) due to steric hindrance during sulfonylation, whereas benzodioxole analogs reach 72% yields under similar conditions .
- Purity and Stability : UHPLC-ESI-MS analyses of related compounds show >95% purity, with the tosyl group improving stability in acidic conditions compared to acyl derivatives .
Biological Activity
1-(4-Methylbenzenesulfonyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 372.47 g/mol. Its structure features a piperazine ring substituted with a sulfonyl group and a trimethoxyphenyl moiety, which are critical for its biological activity.
Antitumor Activity
Research indicates that derivatives of piperazine compounds often exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism typically involves the inhibition of key signaling pathways, such as the PI3K/Akt and MAPK pathways.
Table 1: Summary of Antitumor Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (breast) | 15 | Induction of apoptosis |
| B | A549 (lung) | 20 | Inhibition of PI3K/Akt |
| C | HeLa (cervical) | 10 | Cell cycle arrest |
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been documented. It appears to modulate the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-κB signaling.
Case Study: Inhibition of TNF-α Production
In vitro studies demonstrated that the compound significantly reduced TNF-α levels in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases.
Antimicrobial Activity
Piperazine derivatives have been explored for their antimicrobial properties. Research shows that they possess activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, leading to altered cellular responses.
- Enzyme Inhibition : It potentially inhibits enzymes critical for tumor growth and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
